molecular formula C13H21N5 B14891466 n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14891466
M. Wt: 247.34 g/mol
InChI Key: JMQSNVKXNXKCNI-UHFFFAOYSA-N
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Description

The compound n-((1-(tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a bifunctional amine derivative featuring two pyrazole rings. Its structure includes:

  • A tert-butyl group attached to the nitrogen of the first pyrazole ring, enhancing steric bulk and hydrophobicity.
  • A methyl bridge connecting the first pyrazole to an ethanamine backbone.

This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given pyrazole’s prevalence in bioactive molecules .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C13H21N5/c1-13(2,3)18-11-12(10-16-18)9-14-6-8-17-7-4-5-15-17/h4-5,7,10-11,14H,6,8-9H2,1-3H3

InChI Key

JMQSNVKXNXKCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNCCN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Linking the two pyrazole rings: This is done by reacting the tert-butyl-substituted pyrazole with a suitable linker, such as bromoethane, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole-substituted amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine ()

  • Structure : A thiazole ring replaces the second pyrazole, linked via a methyl group.
  • Key Differences :
    • Thiazole introduces sulfur, altering electronic properties and hydrogen-bonding capacity compared to pyrazole.
    • Lower molecular weight (220.10 g/mol vs. ~290–300 g/mol for the target compound).
  • Synthesis: Prepared via refluxing 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .

2-(1H-Pyrazol-4-yl)ethan-1-amine Derivatives ()

  • Structure : Ethylamine backbone with pyrazole substituents but lacking the tert-butyl group.
  • Example : In , a fluorophenyl-piperidine derivative uses 2-(1H-pyrazol-4-yl)ethan-1-amine as a building block.
  • Modified aryl groups (e.g., fluorophenyl) enhance selectivity for kinase targets .

Ceapin-A9 ()

  • Structure : Features a trifluoromethylbenzyl-substituted pyrazole and a furan-oxazole moiety.
  • Key Differences :
    • Trifluoromethyl group increases electronegativity and metabolic stability compared to tert-butyl.
    • Oxazole-furan system provides a planar heterocyclic core, contrasting with the flexible ethanamine linker in the target compound .

Benzimidazole-Based Ethanamines ()

  • Structure : Examples include Isotonitazene , which has a benzimidazole core linked to ethanamine with isopropoxy and nitro groups.
  • Key Differences: Benzimidazole’s fused aromatic system enhances π-π stacking, unlike pyrazole’s monocyclic structure. Nitro groups confer redox activity, which may increase toxicity compared to the target compound’s inert tert-butyl .

Comparative Analysis Table

Compound Key Features Molecular Weight Synthesis Yield Notable Applications
Target Compound tert-butyl-pyrazole, ethanamine-pyrazole ~290–300 g/mol* Not reported Kinase inhibition (hypothesized)
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole-pyrazole hybrid 220.10 g/mol 53% Antimicrobial agents
Ceapin-A9 Trifluoromethylbenzyl-pyrazole, oxazole-furan 415.35 g/mol Not reported ER stress modulation
Isotonitazene Benzimidazole-ethanamine with nitro and isopropoxy groups 367.41 g/mol 48% (analog) Opioid receptor agonism

*Estimated based on analogous structures.

Research Findings and Implications

  • Pharmacological Potential: Pyrazole-ethanamine scaffolds are recurrent in kinase inhibitors (e.g., ), suggesting the target compound could be optimized for similar targets by modifying substituents .
  • Safety Profile: Unlike benzimidazole derivatives (), the absence of nitro or fused aromatic systems in the target compound may reduce genotoxicity risks .

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